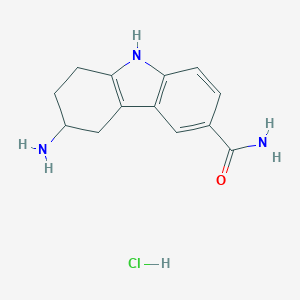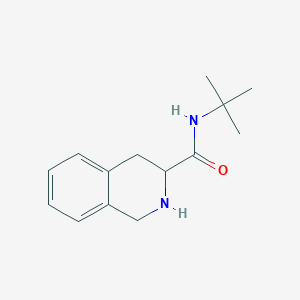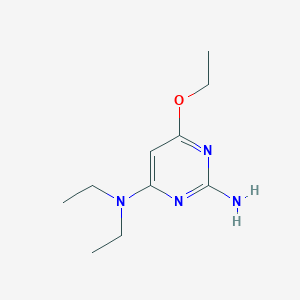
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile, also known as MBIC, is a chemical compound with potential applications in scientific research. MBIC belongs to the class of isoquinoline derivatives and has been shown to possess interesting biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to exhibit several biochemical and physiological effects that make it a potential candidate for scientific research. In addition to its anticancer activity, 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to possess anti-inflammatory and antioxidant properties. 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration range for experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile. One direction is to investigate the potential of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile and its derivatives to improve its potency and selectivity. Finally, the development of new methods for the synthesis and purification of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile can also be an interesting direction for future research.
Conclusion
In conclusion, 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile is a chemical compound with potential applications in scientific research. 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile exhibits interesting biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile can be achieved through a multistep process starting from commercially available reagents. Future research on 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile can explore its potential as a therapeutic agent for various diseases and improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile can be achieved through a multistep process starting from commercially available 4-methoxybenzoyl chloride and 2-aminobenzonitrile. The reaction involves the formation of an intermediate, which is then treated with a suitable reagent to yield 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to possess interesting biological activities that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile is in the field of cancer research. Several studies have reported that 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
58021-73-1 |
|---|---|
Nombre del producto |
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile |
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-(4-methoxybenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-15-8-6-14(7-9-15)18(21)20-11-10-13-4-2-3-5-16(13)17(20)12-19/h2-11,17H,1H3 |
Clave InChI |
SNJBFUOPFGABIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N |
Otros números CAS |
58021-73-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)





![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)



![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)


![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)